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Compound of Interest

Compound Name: 4-Bromo-8-chloroquinoline

Cat. No.: B1356022

An In-Depth Technical Guide to 4-Bromo-8-chloroquinoline: Molecular Structure, Properties,
and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-chloroquinoline is a halogenated heterocyclic compound built upon the privileged
quinoline scaffold. As a synthetic intermediate, it offers a unique combination of reactive sites,
making it a valuable building block in the fields of medicinal chemistry, organic synthesis, and
materials science. The strategic placement of bromine and chlorine atoms allows for selective,
sequential functionalization through modern cross-coupling methodologies, enabling the
construction of complex molecular architectures. This guide provides a comprehensive
overview of its molecular structure, physicochemical properties, predicted spectroscopic
characteristics, and a discussion of logical synthetic pathways. The content is designed to
equip researchers and drug development professionals with the foundational knowledge
required to effectively utilize this versatile reagent in their work.

Part 1: Molecular Structure and Physicochemical
Properties

The precise identity and physical characteristics of a chemical reagent are fundamental to its
successful application in research and development. This section details the core structural and
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physical data for 4-Bromo-8-chloroquinoline.

Structural Identification

Correctly identifying a molecule is critical for database searches, regulatory compliance, and
scientific communication.

e |IUPAC Name: 4-Bromo-8-chloroquinoline
o CAS Number: 927800-40-6[1][2]

e Molecular Formula: CoHsBrCIN[1][2][3]

Molecular Weight
o Average Molecular Weight: 242.50 g/mol [1][2][4][5]

» Monoisotopic Mass: 240.9294 Da[6]

2D Structural Representation

The structure of 4-Bromo-8-chloroquinoline, with standard IUPAC numbering for the
quinoline ring system, is presented below. This numbering is crucial for interpreting
spectroscopic data and understanding reaction regioselectivity.

Caption: 2D structure of 4-Bromo-8-chloroquinoline with IUPAC numbering.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties, which are essential for
handling, storage, and reaction planning.
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Property Value Source
Molecular Formula CoHsBrCIN [1112]
Molecular Weight 242.50 g/mol [1][2]
CAS Number 927800-40-6 [11[2]
Physical Form Solid [3]
Boiling Point 331.3 £ 22.0 °C (Predicted) [1]
Density 1.673 g/cm3 (Predicted) [1]
Storage Temperature 2-8 °C [1]
SMILES Clclccec2ce(Br)ecencl?2 [2]

1S/C9H5BrCIN/c10-7-4-5-12-
InChl [2]
9-6(7)2-1-3-8(9)11/h1-5H

Part 2: Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for 4-bromo-8-chloroquinoline are not widely
published, its structure allows for reliable prediction of its key spectroscopic features. This
analysis is crucial for reaction monitoring and quality control.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show five distinct signals in the aromatic region (typically
0 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.

e H2, H3, H5, H6, H7: Each proton will appear as a distinct signal. The protons on the pyridine
ring (H2, H3) will likely be the most downfield due to the deshielding effect of the nitrogen
atom.

e Coupling: Complex spin-spin coupling (ortho, meta) will result in signals appearing as
doublets, triplets, or doublets of doublets, allowing for structural assignment. For instance,
H5 and H7 would be expected to show ortho coupling to H6, which in turn would appear as a
triplet (or more accurately, a doublet of doublets if meta coupling is resolved).
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3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum is predicted to display nine signals, one for each
unique carbon atom in the quinoline core. The carbons directly bonded to the electronegative
nitrogen (C2, C8a), bromine (C4), and chlorine (C8) atoms will have their chemical shifts
significantly influenced.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the identity of this compound due to
its unique isotopic signature.

e Molecular lon (M+): A cluster of peaks will be observed for the molecular ion due to the
natural isotopic abundances of bromine ("°Br = 50.7%, 8'Br = 49.3%) and chlorine (3°Cl =
75.8%, 3'Cl = 24.2%)).

« |sotopic Pattern: The most prominent peaks in the cluster will be:
o M*: (CoHs7°Br3>CIN) at m/z = 241
o M+2: (CoHs8Br3>CIN and CoHs’°Br3’CIN) at m/z = 243
o M+4: (CoHs®Br3’CIN) at m/z = 245

o Expertise & Trustworthiness: The relative intensity of this M/M+2/M+4 pattern is highly
characteristic and serves as a self-validating system to confirm the presence of one bromine
and one chlorine atom, providing high confidence in the compound's identity.

Part 3: Synthesis and Reactivity

4-Bromo-8-chloroquinoline is not a naturally occurring compound and must be prepared
through multi-step organic synthesis. Understanding its synthesis and reactivity is key to its
application as a versatile building block.

Synthetic Strategy and Plausible Pathway

Direct electrophilic bromination of 8-chloroquinoline is unlikely to yield the desired 4-bromo
product due to the directing effects of the chloro-substituent and the deactivated nature of the
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pyridine ring. A more robust and logical approach involves constructing the quinoline ring
system first, followed by sequential halogenation. The conversion of a 4-hydroxyquinoline (a 4-
quinolone tautomer) to a 4-haloquinoline is a cornerstone of quinoline chemistry.

A plausible synthesis, adapted from established methodologies for related isomers, is outlined
below.[7][8]

Caption: Proposed two-step synthetic workflow for 4-Bromo-8-chloroquinoline.

Proposed Synthetic Protocol

This protocol is a hypothetical but chemically sound procedure based on established
transformations. Researchers should perform their own optimizations.

Step 1: Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

» Rationale: This reaction builds the core heterocyclic structure from readily available starting
materials. 2-chloroaniline provides the benzene portion of the final product, including the C8-
chloro substituent. Diethyl ethoxymethylenemalonate serves as the three-carbon unit
required to form the pyridine ring. The reaction proceeds through condensation followed by a
heat-induced cyclization and elimination.

» Methodology:

o In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq)
and diethyl ethoxymethylenemalonate (1.1 eq).

o Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate
intermediate.

o Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated
to ~250 °C.

o Maintain the temperature for 15-30 minutes to effect cyclization.

o Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate
the product.
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o Filter the solid, wash thoroughly, and dry to yield 8-chloro-4-hydroxyquinoline.
Step 2: Conversion to 4-Bromo-8-chloroquinoline

» Rationale: The hydroxyl group at the C4 position is tautomerically equivalent to a ketone (a
4-quinolone). This group can be converted into a bromo substituent using a suitable
brominating agent like phosphorus oxybromide (POBrs) or a mixture of phosphorus
tribromide (PBr3) and phosphorus pentabromide (PBrs). This is a nucleophilic substitution-
type reaction on the protonated hydroxyl group, which is a much more favorable pathway
than direct electrophilic attack at the C4 position.

o Methodology:

o Carefully add 8-chloro-4-hydroxyquinoline (1.0 eq) to phosphorus oxybromide (POBrs,
~3.0 eq) in a flask equipped with a reflux condenser.

o Heat the mixture to reflux (typically >100 °C) for 2-4 hours. The reaction should be
monitored by TLC or LC-MS.

o After completion, cool the mixture to room temperature and carefully pour it onto crushed
ice to quench the excess POBrs.

o Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH4OH) while cooling in
an ice bath.

o Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl
acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-
8-chloroquinoline.

Key Reactivity for Drug Development

The primary value of 4-bromo-8-chloroquinoline in synthesis lies in the differential reactivity
of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.
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e Sequential Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in
reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for selective
functionalization at the C4 position while leaving the C8 position intact for a subsequent,
different coupling reaction under more forcing conditions.

o Causality: The greater reactivity of the C-Br bond stems from its lower bond dissociation
energy and its better ability to undergo oxidative addition to a low-valent metal catalyst (e.g.,
Pd(0)) compared to the stronger C-Cl bond. This predictable reactivity is crucial for the
rational design of complex molecules.

-Br reacts selectively

Suzuki Coupling 1
(e.g., Pd(PPhs)s, Na2CO3)
+ R1-B(OH)2

:

@-(Rl)-S-chloroquinoline)

C-Cl reacts under
ore forcing conditions

Suzuki Coupling 2
(e.g., Pdz(dba)s, SPhos, KzPOa4)
+ R2-B(OH)2

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1356022?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Selective, sequential Suzuki cross-coupling enabled by differential C-Br/C-Cl
reactivity.

Part 4: Significance in Research and Drug
Development

The quinoline scaffold is a well-established "privileged structure™ in medicinal chemistry,
forming the core of numerous approved drugs, most famously the antimalarial chloroquine.[9]

» Scaffold for Bioactive Molecules: 4-Bromo-8-chloroquinoline serves as an ideal starting
material for generating libraries of novel quinoline derivatives.[10] By varying the groups
introduced at the C4 and C8 positions, chemists can systematically explore the structure-
activity relationship (SAR) of new compounds.

o Therapeutic Targets: This synthetic flexibility allows for the development of molecules aimed
at a wide range of biological targets. Research on related halogenated quinolines has
focused on developing inhibitors for enzymes critical to cancer cell proliferation and microbial
growth, as well as modulators of key biological pathways.[11][12][13] Its utility in constructing
potential antimalarial agents is also a significant area of application.[10]

Conclusion

4-Bromo-8-chloroquinoline is more than just a chemical compound; it is a versatile tool for
molecular innovation. Its well-defined structure, characterized by a molecular weight of 242.50
g/mol , provides a stable and reliable foundation for synthesis. The compound's true power lies
in the differential reactivity of its bromo and chloro substituents, which enables chemists to
perform selective, sequential modifications. This feature is invaluable for the rational design of
new drug candidates and advanced materials. By understanding its fundamental properties,
predictable spectroscopic signatures, and logical synthetic routes, researchers are well-
equipped to leverage 4-Bromo-8-chloroquinoline to its full potential in advancing scientific
discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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